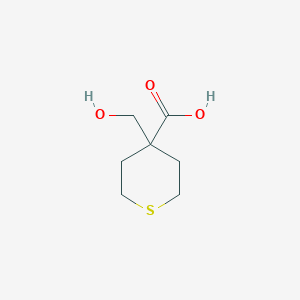

4-(Hydroxymethyl)thiane-4-carboxylic acid

Description

4-(Hydroxymethyl)thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a hydroxymethyl (-CH₂OH) and a carboxylic acid (-COOH) group at the 4-position.

Properties

Molecular Formula |

C7H12O3S |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

4-(hydroxymethyl)thiane-4-carboxylic acid |

InChI |

InChI=1S/C7H12O3S/c8-5-7(6(9)10)1-3-11-4-2-7/h8H,1-5H2,(H,9,10) |

InChI Key |

OBTUDYJGSCDWFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)thiane-4-carboxylic acid can be achieved through several methods. One common approach involves the bromination of polystyrene followed by the formation of a Grignard reagent, which is then reacted with anhydrous formaldehyde and solid carbon dioxide to yield the desired product . Another method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate in an acidic, alkaline, or neutral medium .

Industrial Production Methods: Industrial production of 4-(Hydroxymethyl)thiane-4-carboxylic acid typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. Methyl ester formation has been achieved using trimethylsilyl diazomethane in methanol/toluene, yielding methyl 4-(hydroxymethyl)thiane-4-carboxylate (86% yield) . This reaction is pivotal for protecting the acid group during subsequent synthetic steps.

Table 1: Esterification Conditions and Outcomes

| Reagent | Solvent | Yield | Product |

|---|---|---|---|

| Trimethylsilyl diazomethane | Toluene/MeOH | 86% | Methyl 4-(hydroxymethyl)thiane-4-carboxylate |

| Isobutyl chloroformate | Pyridine/EtOAc | 60% | Isobutyl ester derivative |

Reduction Reactions

The carboxylic acid moiety can be reduced to a primary alcohol using borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF). This generates (tetrahydrothiane-4-yl)methanol in 44% yield over two steps .

Key Reduction Pathway

-

Step 1: Acid → Nitrile via NaOH/EtOH hydrolysis (not isolated).

Conditions:

-

Temperature: 70°C

-

Catalyst: BH₃·SMe₂ (1.2 equiv)

-

Workup: Quenching with water, followed by HCl acidification .

Amidation and Derivatization

The carboxylic acid participates in direct amidation using ortho-iodophenylboronic acid catalysts (e.g., MIBA). This method avoids stoichiometric coupling reagents and operates at room temperature with 4Å molecular sieves .

Example Reaction:

-

Substrate: 4-(Hydroxymethyl)thiane-4-carboxylic acid + 3-bromophenylhydrazine

-

Catalyst: MIBA (5-methoxy-2-iodophenylboronic acid)

Table 2: Amidation Catalysts and Efficiency

| Catalyst | Temperature | Reaction Time | Yield |

|---|---|---|---|

| MIBA (4f) | Ambient | 2 h | 60% |

| ortho-Iodophenylboronic acid | 25°C | 24 h | 45% |

Functional Group Compatibility

-

Hydroxymethyl Stability: Resists elimination under acidic or basic conditions due to the rigid thiane ring.

-

Sulfur Reactivity: The thiopyran ring remains intact during standard transformations but may oxidize to sulfone derivatives with H₂O₂/CF₃COOH .

Analytical Derivatization

For GC-MS analysis, isobutyl chloroformate (IBCF) derivatization enhances volatility. This method achieves linear quantification in urine at 1–50 µmol/L .

Derivatization Protocol:

This

Scientific Research Applications

4-(Hydroxymethyl)thiane-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)thiane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiane ring’s sulfur atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

4-Methyl-1,1-dioxo-1λ⁶-thiane-4-carboxylic Acid

- Structure : Features a sulfone (1,1-dioxo) group on the thiane ring, replacing the sulfur atom with a sulfone moiety.

- Key Differences :

- The sulfone group increases polarity and oxidative stability compared to the parent thiane.

- Enhanced hydrogen-bonding capacity due to sulfone oxygen atoms.

- Applications : Likely used in high-stability synthetic intermediates or drug candidates requiring resistance to metabolic oxidation .

4-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid

- Structure : A five-membered pyrrolidine ring with hydroxymethyl and carboxylic acid groups.

- Key Differences: Pyrrolidine is nitrogen-containing, enabling hydrogen bonding and protonation at physiological pH.

- Applications : Biomarker studies and pharmaceutical development (e.g., proline analogs in collagen synthesis) .

4-(Hydroxymethyl)cyclohexanecarboxylic Acid

- Structure : A carbocyclic cyclohexane ring with hydroxymethyl and carboxylic acid groups.

- Key Differences :

- Lacks sulfur, reducing lipophilicity and altering conformational flexibility.

- Cyclohexane’s chair conformations may enhance steric shielding of functional groups.

- Applications : Intermediate in polymer chemistry or surfactants due to balanced hydrophobicity .

4-(Hydroxymethyl)picolinic Acid

4-(Hydroxymethyl)thiazole

- Structure : A five-membered thiazole ring (with nitrogen and sulfur) substituted with hydroxymethyl.

- Key Differences :

- Thiazole’s electronic properties enhance reactivity in nucleophilic substitutions.

- Common in bioactive molecules (e.g., thiamine, antivirals).

- Applications : Antibacterial or antifungal drug precursors .

Structural and Functional Comparison Table

Biological Activity

4-(Hydroxymethyl)thiane-4-carboxylic acid is a sulfur-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-(Hydroxymethyl)thiane-4-carboxylic acid features a thiane ring with a hydroxymethyl group and a carboxylic acid functional group. This unique configuration contributes to its reactivity and biological interactions.

Anticancer Activity

Research indicates that 4-(Hydroxymethyl)thiane-4-carboxylic acid exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Table 1: Anticancer Activity of 4-(Hydroxymethyl)thiane-4-carboxylic acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via PI3K/Akt pathway |

| HT-29 (Colon) | 12 | Cell cycle arrest and apoptosis |

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Studies indicate that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, 4-(Hydroxymethyl)thiane-4-carboxylic acid has shown anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The biological activities of 4-(Hydroxymethyl)thiane-4-carboxylic acid are attributed to its ability to interact with specific molecular targets:

- Enzymatic Interactions : The compound may inhibit enzymes involved in tumor growth and inflammation.

- Signaling Pathways : It modulates several signaling pathways critical for cell survival, proliferation, and apoptosis.

Case Studies

Several studies have provided insights into the therapeutic potential of 4-(Hydroxymethyl)thiane-4-carboxylic acid:

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, reinforcing its potential as an anticancer agent .

- Clinical Trials : Preliminary clinical trials have indicated that patients receiving treatments incorporating this compound showed improved outcomes in terms of tumor response rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-(Hydroxymethyl)thiane-4-carboxylic acid, and how can intermediates be optimized?

- Methodological Answer : A multi-step synthesis involving thiane ring formation followed by hydroxymethyl and carboxylic acid functionalization is typical. Key steps include:

- Ring Closure : Cyclization of thiol-containing precursors under acidic or basic conditions to form the thiane scaffold .

- Functionalization : Hydroxymethylation via formaldehyde or its equivalents, followed by carboxylation using CO₂ or cyanide-based reagents .

- Intermediate Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates .

Q. How should researchers characterize the purity and structure of 4-(Hydroxymethyl)thiane-4-carboxylic acid?

- Methodological Answer :

- Chromatography : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm thiane ring protons (δ 2.5–3.5 ppm) and carboxylic acid proton (δ 12–13 ppm) .

- IR : Peaks at ~2500–3300 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing the thiane ring system?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-cysteine derivatives) to control ring stereochemistry .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-based) during cyclization to induce desired configurations .

- X-ray Crystallography : Resolve stereochemistry by co-crystallizing intermediates with heavy atoms (e.g., bromine derivatives) .

Q. What experimental approaches resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 40°C, pH 1–13) with HPLC monitoring to identify degradation products .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in carboxylic acid) to track hydrolysis pathways .

- Computational Modeling : DFT calculations to predict energetically favorable degradation routes and validate with LC-MS data .

Q. How can researchers design assays to study this compound’s interactions with metalloenzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values using purified enzymes (e.g., carbonic anhydrase) via UV-Vis kinetics (λ = 400–600 nm) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use software like AutoDock to model interactions between the carboxylic acid group and enzyme active sites .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Methodological Answer :

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solid/liquid formulations .

- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent light/oxygen exposure .

- Stability-Indicating Assays : Regular NMR and LC-MS checks to detect early degradation .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be reconciled?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, methanol, and chloroform using gravimetric analysis (25°C, 48 hrs) .

- Hansen Solubility Parameters : Calculate HSPs to predict solvent compatibility and explain discrepancies .

- Co-Solvency Studies : Blend solvents (e.g., ethanol/water) to enhance solubility and validate with phase diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.